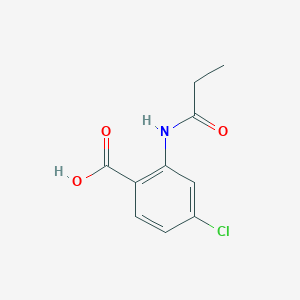

4-chloro-2-(propionylamino)benzoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloro-2-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-2-9(13)12-8-5-6(11)3-4-7(8)10(14)15/h3-5H,2H2,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROIVUCRBDYZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361752 | |

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

274901-75-6 | |

| Record name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-chloro-2-(propionylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

4-chloro-2-(propionylamino)benzoic acid, a derivative of anthranilic acid, represents a molecule of significant interest within the landscape of medicinal chemistry and drug discovery. Anthranilic acid and its analogues have long been recognized as privileged scaffolds, forming the core of numerous biologically active compounds. The strategic placement of a chloro group at the 4-position and a propionylamino moiety at the 2-position of the benzoic acid ring can profoundly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its potential therapeutic applications and analytical characterization.

Core Properties and Physicochemical Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. Below is a summary of the key identifiers and calculated properties for this compound.

| Property | Value | Source |

| CAS Number | 274901-75-6 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |

| Molecular Weight | 227.65 g/mol | |

| IUPAC Name | 4-chloro-2-(propanoylamino)benzoic acid | |

| Synonyms | This compound | |

| Physical Form | Solid (predicted) | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF. |

Strategic Synthesis: A Plausible Pathway

Proposed Synthetic Workflow

Caption: Figure 1: Proposed Synthesis of this compound.

Step-by-Step Experimental Protocol

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-chloro-2-aminobenzoic acid in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: To the solution, add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid byproduct generated during the reaction.

-

Acylation: Cool the reaction mixture in an ice bath (0-5 °C). Slowly add 1.1 equivalents of propionyl chloride dropwise to the stirred solution. The slow addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with water and acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3. This step protonates the carboxylate and precipitates the product.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Applications in Drug Development

N-acyl anthranilic acids are a class of compounds with a diverse range of pharmacological activities.[2][3][4] While specific studies on this compound are limited, its structural motifs suggest potential applications in several therapeutic areas.

-

Anti-inflammatory and Analgesic Agents: The anthranilic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and flufenamic acid.[2] These drugs primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. It is plausible that this compound could exhibit similar inhibitory activity.

-

Antimicrobial and Antiviral Properties: Various derivatives of anthranilic acid have demonstrated antimicrobial and antiviral activities.[2] The specific substitutions on the aromatic ring and the nature of the acyl group can be tailored to target specific enzymes or cellular processes in pathogens.

-

Anticancer Activity: Some anthranilic acid derivatives have been investigated as potential anticancer agents, showing antiproliferative effects on various tumor cell lines.[5]

Illustrative Biological Pathway: COX Inhibition

Caption: Figure 2: Potential Mechanism of Action via COX Inhibition.

Analytical Characterization Workflow

The structural elucidation and purity assessment of a newly synthesized compound are critical. A standard analytical workflow would involve a combination of spectroscopic and spectrometric techniques.

Standard Analytical Workflow

Caption: Figure 3: Standard Analytical Workflow.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and carboxylic acid groups, and the electron-donating propionylamino group. Signals for the ethyl group of the propionyl moiety (a triplet and a quartet) and a broad singlet for the amide N-H proton would also be present.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the amide, as well as distinct signals for the aromatic carbons, with their chemical shifts reflecting the substitution pattern. The two carbons of the ethyl group would also be visible.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the carboxylic acid and the amide functionalities.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Health Hazards: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact with skin and eyes.

-

Fire and Explosion Hazards: The compound is likely a combustible solid. Avoid creating dust clouds, as they can form explosive mixtures with air.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with considerable potential for further investigation in the field of drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structural similarity to known bioactive molecules suggests a range of possible therapeutic applications. This guide provides a foundational technical overview to support researchers and scientists in their exploration of this promising molecule. Further experimental studies are warranted to fully elucidate its synthetic optimization, pharmacological profile, and therapeutic potential.

References

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). International Journal of Scientific Research in Science and Technology. [Link]

-

Congiu, C., Cocco, M. T., Lilliu, V., & Onnis, V. (2008). New Potential Anticancer Agents Based on the Anthranilic Acid Scaffold. Synthesis and Evaluation of Biological Activity. Journal of Medicinal Chemistry, 51(15), 4749–4753. [Link]

-

Yamaoka, N., Kodama, H., Izuhara, Y., Miyata, T., & Meguro, K. (2011). Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 59(2), 215–224. [Link]

-

SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. (n.d.). Semantic Scholar. [Link]

Sources

4-chloro-2-(propionylamino)benzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-chloro-2-(propionylamino)benzoic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the molecular structure of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, core structural features, and the electronic interplay of its functional groups. In the absence of extensive published experimental data for this specific molecule, this guide leverages established principles of organic chemistry and spectroscopy to provide a robust predictive analysis of its characterization. A logical synthetic pathway is proposed, and potential biological activities are discussed based on structure-activity relationships observed in analogous compounds.

Chemical Identity and Nomenclature

This compound is a substituted aromatic carboxylic acid. Its identity is established by a unique combination of identifiers that are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2-(propanoylamino)benzoic acid | N/A |

| CAS Number | 274901-75-6 | [1] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1] |

| Molecular Weight | 227.64 g/mol | N/A |

| SMILES | CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | N/A |

| InChI | InChI=1S/C10H10ClNO3/c1-2-7(14)12-8-5-4-6(11)3-9(8)10(13)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15) | N/A |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#34A853"]; N [label="NH", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; O3 [label="OH", fontcolor="#EA4335"];

// Position nodes C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="-1.2,2.1!"]; C6 [pos="-1.2,0.7!"]; Cl [pos="0,4.2!"]; N [pos="-2.4,0!"]; C7 [pos="-3.6,0.7!"]; O1 [pos="-3.6,1.9!"]; C8 [pos="-4.8,0!"]; C9 [pos="-6.0,0.7!"]; C10 [pos="2.4,0!"]; O2 [pos="3.3,0.7!"]; O3 [pos="2.4,-1.2!"];

// Draw bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C4 -- Cl [label=""]; C6 -- N [label=""]; N -- C7 [label=""]; C7 -- O1 [label="", style=double]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C2 -- C10 [label=""]; C10 -- O2 [label="", style=double]; C10 -- O3 [label=""];

// Add implicit hydrogens for clarity (as text) H3[label="H", pos="2.0, 2.5!"]; H5[label="H", pos="-2.0, 2.5!"]; H1[label="H", pos="0, -0.8!"]; }

Caption: 2D Molecular Structure of this compound.

Core Structural Analysis

The molecule's functionality is dictated by three key components integrated onto a benzene scaffold: a carboxylic acid, a chloro substituent, and a propionylamino (amide) group. The relative positioning of these groups (ortho, meta, para) governs the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

-

Benzoic Acid Core : The carboxylic acid group (-COOH) is an electron-withdrawing group (EWG) through both induction and resonance. It is a key site for hydrogen bonding and deprotonation, defining the molecule's acidic character.

-

4-Chloro Substituent : The chlorine atom is an electronegative element that acts as an electron-withdrawing group via the inductive effect. However, due to its lone pairs, it acts as a weak electron-donating group (EDG) through resonance. The net effect is deactivating but ortho-, para-directing for electrophilic aromatic substitution.

-

2-Propionylamino Group : The amide group (-NHC(O)CH₂CH₃) is a powerful electron-donating group through resonance, where the nitrogen lone pair delocalizes into the aromatic ring. This activating effect strongly influences the ring's nucleophilicity. The carbonyl group within the amide linkage is a site for hydrogen bond acceptance.

Caption: Electronic contributions of functional groups on the benzoic acid core.

Proposed Synthesis Pathway

A robust and logical method for the synthesis of this compound involves the N-acylation of a commercially available precursor, 2-amino-4-chlorobenzoic acid. This reaction is a standard transformation in medicinal chemistry.

Reaction: Acylation of 2-amino-4-chlorobenzoic acid with propionyl chloride.

Rationale: The amino group (-NH₂) on the precursor is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of propionyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 1.0 equivalent of 2-amino-4-chlorobenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing 1.2 equivalents of triethylamine.[2]

-

Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.

-

Acylation: Add 1.1 equivalents of propionyl chloride dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, leading to its precipitation.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove residual salts, and dry under vacuum.

-

Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system like ethanol/water.

Caption: Proposed workflow for the synthesis of the target compound.

Predictive Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and purity assessment. Based on the known effects of its constituent functional groups, the following spectral data can be predicted for this compound.

| Technique | Predicted Signature | Rationale |

| ¹H NMR | ~10-12 ppm (s, 1H): Carboxylic acid proton.~8-9 ppm (s, 1H): Amide N-H proton.~7.5-8.0 ppm (m, 3H): Aromatic protons.~2.4 ppm (q, 2H): Methylene (-CH₂-) protons of the propionyl group.~1.2 ppm (t, 3H): Methyl (-CH₃) protons of the propionyl group. | The acidic and amide protons are deshielded. The aromatic protons will show complex splitting due to their environment. The ethyl group will exhibit a characteristic quartet and triplet pattern. |

| ¹³C NMR | ~170-175 ppm: Carbonyl carbon of the propionyl group.~165-170 ppm: Carbonyl carbon of the carboxylic acid.~110-140 ppm: Six distinct signals for the aromatic carbons.~30 ppm: Methylene (-CH₂-) carbon.~10 ppm: Methyl (-CH₃) carbon. | Carbonyl carbons are highly deshielded. The six aromatic carbons are inequivalent due to the substitution pattern. Aliphatic carbons appear in the upfield region. |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.~3300 cm⁻¹ (sharp): N-H stretch of the amide.~1700-1720 cm⁻¹ (strong): C=O stretch of the carboxylic acid.~1650-1680 cm⁻¹ (strong): C=O stretch of the amide (Amide I band).~1550 cm⁻¹: N-H bend (Amide II band).~700-800 cm⁻¹: C-Cl stretch. | Each functional group provides a distinct and identifiable absorption band, allowing for confirmation of the molecule's structural components. |

| Mass Spec (EI) | M⁺ at m/z 227 and M⁺+2 at m/z 229: Molecular ion peaks in an approximate 3:1 ratio. | The presence of a single chlorine atom results in a characteristic isotopic pattern for the molecular ion, which is a definitive piece of evidence for its presence. |

Potential Biological Significance and Applications

-

Antimicrobial Potential: Substituted benzamides and benzoic acids are known to possess antibacterial and antifungal properties.[3][4] The combination of a halogenated aromatic ring and an amide linkage could confer antimicrobial activity.

-

Ion Channel Modulation: Structurally related compounds, such as 4-chloro-2-(2-chlorophenoxy)acetamido)benzoic acid (CBA), have been identified as inhibitors of transmembrane ion channels like TMEM206.[5] This suggests that the title compound could be investigated for similar activities.

-

Local Anesthetic Properties: Derivatives of 4-(chloroacetamido)benzoic acid have been synthesized and evaluated as local anesthetic agents, suggesting that the core scaffold is amenable to development in this therapeutic area.[6]

-

Synthetic Intermediate: The molecule serves as a well-defined building block. The carboxylic acid can be converted to esters, amides, or other functional groups, making it a valuable intermediate for the synthesis of more complex molecules in drug discovery programs.

Conclusion

This compound is a distinct chemical entity defined by its CAS number 274901-75-6. Its molecular structure is characterized by a chlorinated benzoic acid core functionalized with a propionylamino group at the ortho position. This arrangement of electron-donating and electron-withdrawing groups creates a unique electronic environment that can be reliably characterized by predictive spectroscopic methods. While direct experimental data remains sparse, its structure suggests potential for biological activity, particularly in the areas of antimicrobial research and ion channel modulation, making it a compound of interest for further scientific investigation.

References

-

Sigma-Aldrich. This compound | 274901-75-6.

-

ECHEMI. 274901-75-6, this compound Formula. [1]

-

PubChem. 4-Chloro-2-(phenylamino)benzoic acid. [7]

-

Kapešová, J., et al. (2018). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. [3]

-

NIST. Benzoic acid, 4-amino-2-chloro-. In NIST Chemistry WebBook. [2]

-

Kappel, S., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology. [5]

-

Mahapatra, D. K., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences. [6]

-

Sławiński, J., et al. (2013). Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [4]

Sources

- 1. echemi.com [echemi.com]

- 2. Benzoic acid, 4-amino-2-chloro- [webbook.nist.gov]

- 3. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of 4-chloro-2-(propionylamino)benzoic acid

An In-depth Technical Guide to 4-Chloro-2-(propionylamino)benzoic Acid

Abstract: This technical guide provides a comprehensive overview of the (CAS No: 274901-75-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with predictive analysis based on established chemical principles for structurally related compounds. It details methodologies for synthesis and characterization, offering both theoretical insights and practical, field-proven protocols. The guide aims to serve as a foundational resource for the evaluation and utilization of this compound in research and development settings.

Introduction and Chemical Identity

This compound is a substituted aromatic carboxylic acid. Its structure incorporates a benzoic acid core, a chlorine substituent, and a propionylamino group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The presence of the carboxylic acid and amide functionalities allows for a variety of chemical transformations, making it an attractive intermediate for the synthesis of more complex molecules.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-chloro-2-(propanoylamino)benzoic acid | - |

| CAS Number | 274901-75-6 | [1] |

| Molecular Formula | C10H10ClNO3 | [1] |

| Molecular Weight | 227.64 g/mol | - |

| Canonical SMILES | CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)O | - |

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following table includes predicted values based on its chemical structure and data from analogous compounds such as 4-chlorobenzoic acid and other N-acylated aminobenzoic acids. These predictions are derived from established quantitative structure-property relationship (QSPR) models.

Table 2: Predicted and Known Physicochemical Properties

| Property | Predicted/Known Value | Rationale/Analogous Compound Data |

| Melting Point (°C) | >200 (Predicted) | Aromatic carboxylic acids with amide functionality and halogen substituents typically have high melting points due to strong intermolecular hydrogen bonding and dipole-dipole interactions. For comparison, 4-chlorobenzoic acid has a melting point of 241.5 °C.[2][3] |

| Boiling Point (°C) | >400 (Decomposes, Predicted) | High molecular weight, polar compounds like this tend to decompose at high temperatures rather than boil at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | The carboxylic acid and amide groups can hydrogen bond with water, but the aromatic ring and chloro-substituent are hydrophobic. Solubility is expected to be low in non-polar solvents like hexane. Benzoic acid itself has limited water solubility. |

| pKa | ~3.5 - 4.0 (Predicted) | The pKa of the carboxylic acid group is influenced by the electron-withdrawing effects of the chloro and acylamino groups. Benzoic acid has a pKa of 4.2.[4] The chloro-substituent on 4-chlorobenzoic acid lowers its pKa to around 3.98. The ortho-amido group can form an intramolecular hydrogen bond, which may slightly increase the pKa compared to a para-substituted analogue. |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 2.5 (Predicted) | This value suggests moderate lipophilicity, a key parameter in drug design. The prediction is based on the contribution of the chloro, propionylamino, and carboxylic acid groups. 4-chlorobenzoic acid has a LogP of 2.65.[5] |

Synthesis and Reactivity

Plausible Synthetic Route

A logical and common method for the synthesis of this compound is the N-acylation of 2-amino-4-chlorobenzoic acid with propionyl chloride or propionic anhydride.

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this molecule is primarily dictated by its three main components: the carboxylic acid group, the amide linkage, and the chlorinated aromatic ring.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, conversion to an acid chloride, and amide formation.

-

Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the ortho-directing amino group (though its effect is tempered by acylation) and deactivated by the chloro and carboxyl groups. The positions ortho and para to the activating group are the most likely sites for further substitution, although steric hindrance may play a significant role.

Experimental Protocols

The following protocols are standardized procedures that can be applied to determine the key properties of this compound.

Protocol for Synthesis

Objective: To synthesize this compound via N-acylation.

Methodology:

-

Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-amino-4-chlorobenzoic acid in a suitable solvent such as dichloromethane (DCM) or pyridine.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add 1.1 equivalents of propionyl chloride to the stirred solution. If using DCM, add 1.2 equivalents of a non-nucleophilic base like triethylamine.

-

Rationale: Slow addition at low temperature controls the exothermic reaction and minimizes side product formation. The base neutralizes the HCl byproduct.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by adding water.

-

Extraction: If using DCM, separate the organic layer. Wash with dilute HCl, then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Protocol for Melting Point Determination

Objective: To determine the melting point range of the synthesized compound as an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat the sample at a rate of 10-15 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

-

Rationale: A sharp melting point range (≤ 2 °C) is indicative of a pure compound. Impurities typically depress and broaden the melting range.

-

Protocol for Spectroscopic Characterization (¹H NMR)

Objective: To confirm the chemical structure of the synthesized compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the pure compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Rationale: DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectrum and analyze the chemical shifts, integration, and coupling patterns to confirm the presence of all expected protons.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Carboxylic Acid Proton (-COOH): A broad singlet at δ 12-13 ppm.

-

Amide Proton (-NH-): A singlet at δ 9-10 ppm.

-

Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns (doublets and doublet of doublets) in the δ 7.5-8.5 ppm region.

-

Propionyl Protons (-CH₂CH₃): A quartet at δ ~2.4 ppm (CH₂) and a triplet at δ ~1.1 ppm (CH₃).

Sources

- 1. echemi.com [echemi.com]

- 2. 4-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 74-11-3 CAS | 4-CHLOROBENZOIC ACID | Acids-Organic | Article No. 02741 [lobachemie.com]

- 4. Benzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Potential Mechanism of Action of 4-chloro-2-(propionylamino)benzoic acid: A Hypothesis-Driven Approach

An In-depth Technical Guide

Abstract: 4-chloro-2-(propionylamino)benzoic acid is a small molecule built upon an N-acylanthranilic acid scaffold. While direct mechanistic studies on this specific compound are not available in the current body of scientific literature, its structural features suggest several plausible biological activities. This guide provides a comprehensive, hypothesis-driven framework for elucidating its potential mechanism of action. By drawing analogies to structurally related compounds with known pharmacological profiles, we propose three primary avenues of investigation: modulation of ion channels, inhibition of cyclooxygenase enzymes, and antimicrobial activity. For each hypothesis, we present the scientific rationale, detailed experimental protocols for validation, and the logic behind key methodological choices, equipping research professionals with a robust roadmap for discovery.

Introduction and Physicochemical Profile

This compound is a derivative of anthranilic acid, a scaffold known to be a precursor for various therapeutic agents.[1] The molecule's structure, featuring a chlorine atom at the 4-position of the benzene ring and a propionylamino group at the 2-position, suggests potential for diverse biological interactions. The lack of published data necessitates a logical, evidence-based approach to uncovering its pharmacological role. This document serves as a strategic guide to that end.

A summary of its computed physicochemical properties is presented below, providing a baseline for understanding its potential bioavailability and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C10H10ClNO3 | [2] |

| Molecular Weight | 227.64 g/mol | ECHEMI |

| Exact Mass | 227.0349209 Da | ECHEMI |

| XLogP3 | 2.5 | ECHEMI |

| Hydrogen Bond Donor Count | 2 | ECHEMI |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI |

| Rotatable Bond Count | 3 | ECHEMI |

| Topological Polar Surface Area | 66.4 Ų | ECHEMI |

Hypothesized Mechanisms of Action

Based on the activities of structurally analogous compounds, we propose three primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Modulation of Ion Channels

The anthranilic acid core is present in several known ion channel modulators. This suggests that this compound may exert its effects by interacting with ion channels, which are critical regulators of cellular excitability and signaling.

Scientific Rationale:

-

Chloride Channels: Benzoic acid derivatives have been successfully developed as inhibitors of Calcium-Activated Chloride Channels (CaCCs), such as TMEM16A (Anoctamin-1).[3][4][5] These channels are involved in diverse physiological processes including epithelial secretion and smooth muscle contraction.[4] Potent inhibitors of TMEM16A often feature a carboxylic acid group, which is present in the target compound.[4]

-

TRP Channels: N-(p-amylcinnamoyl)anthranilic acid (ACA), another anthranilic acid derivative, is a known broad-spectrum inhibitor of several Transient Receptor Potential (TRP) channels, which are involved in sensory signaling.[6]

-

Sodium Channels: Derivatives of 4-(2-chloroacetamido) benzoic acid have been synthesized and investigated for local anesthetic activity.[7][8] The mechanism of local anesthetics typically involves the blockade of voltage-gated sodium channels, preventing the generation and conduction of nerve impulses.[8]

Proposed Primary Targets:

-

TMEM16A (Anoctamin-1) Calcium-Activated Chloride Channel

-

TRP family cation channels (e.g., TRPV1, TRPM8)

-

Voltage-gated sodium channels (e.g., NaV1.7)

Hypothesis 2: Inhibition of Cyclooxygenase (COX) Enzymes

The N-acylanthranilic acid structure is reminiscent of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[9] This structural similarity provides a strong basis for investigating the compound's potential as an anti-inflammatory agent acting via COX inhibition.

Scientific Rationale:

-

NSAID Analogy: Fenamates, such as mefenamic acid and flufenamic acid, are N-substituted anthranilic acid derivatives that act as non-selective or COX-2 selective inhibitors of cyclooxygenase (COX) enzymes.[1][9] These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10][11]

-

COX-2 Selectivity: Specific substitution patterns on the anthranilic acid scaffold have been shown to confer selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform.[12] This is a desirable trait for anti-inflammatory drugs as it can reduce gastrointestinal side effects associated with COX-1 inhibition.[9]

Proposed Primary Targets:

-

Cyclooxygenase-1 (COX-1)

-

Cyclooxygenase-2 (COX-2)

Hypothesis 3: Antimicrobial Activity

The presence of a chlorinated aromatic ring is a common feature in many antimicrobial compounds. This, combined with the general bioactivity of benzoic acid derivatives, warrants investigation into the compound's potential efficacy against bacterial or fungal pathogens.

Scientific Rationale:

-

Chlorinated Phenols & Benzoic Acids: Chlorinated aromatic compounds are known for their antimicrobial properties. Furthermore, various derivatives of benzoic acid have been explored for their anticancer, antibacterial, and antifungal activities.[13][14][15]

-

Broad-Spectrum Potential: The specific combination of the 4-chloro substitution and the N-propionylamino side chain could confer activity against a range of microbes. For example, novel derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown activity against Gram-positive bacteria.[13]

Proposed Primary Targets:

-

Bacterial cell membrane integrity

-

Key bacterial metabolic enzymes (e.g., FabG1, as seen with other anthranilic acid derivatives in Mycobacterium tuberculosis).[16]

Proposed Experimental Validation Workflows

To systematically test these hypotheses, a series of validated, industry-standard assays are proposed. The following sections provide detailed protocols designed for reproducibility and clarity.

Workflow for Ion Channel Modulation Analysis

The gold-standard technique for assessing direct modulation of ion channel activity is patch-clamp electrophysiology. This method offers high resolution, allowing for the precise characterization of a compound's effect on ion flow across the cell membrane.

Experimental Protocol: Whole-Cell Patch-Clamp Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human ion channel of interest (e.g., hTMEM16A, hNaV1.7, or hTRPV1) under standard conditions (37°C, 5% CO2).

-

Preparation for Recording: Plate cells onto glass coverslips 24-48 hours prior to the experiment. On the day of recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate intracellular solution.

-

Achieving Whole-Cell Configuration:

-

Approach a single, healthy cell with the micropipette and apply slight positive pressure.

-

Upon contact (visualized as a dimple and a rise in resistance), release the pressure to form a high-resistance (>1 GΩ) gigaseal.

-

Apply gentle suction to rupture the cell membrane beneath the pipette tip, achieving the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a specific voltage protocol designed to elicit currents from the target channel (e.g., a series of depolarizing steps for NaV channels; a ramp protocol for TMEM16A).

-

Establish a stable baseline recording for at least 2 minutes.

-

-

Compound Application:

-

Prepare stock solutions of this compound in DMSO. Dilute to final concentrations in the extracellular solution immediately before use (final DMSO concentration <0.1%).

-

Perfuse the cell with the compound-containing solution at increasing concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 30 µM, 100 µM).

-

Record the current at each concentration until a steady-state effect is observed.

-

-

Data Analysis:

-

Measure the peak current amplitude at each concentration.

-

Normalize the data to the baseline current.

-

Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.

-

Causality and Self-Validation: This protocol is self-validating through the use of a dose-response curve. A systematic, concentration-dependent inhibition of current provides strong evidence of a direct interaction. Positive controls (known inhibitors for each channel) and vehicle controls (0.1% DMSO) must be run in parallel to ensure the observed effects are specific to the compound.

Workflow Visualization:

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Workflow for Antimicrobial Activity Screening

The initial step to evaluate antimicrobial potential is to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound against a panel of representative microorganisms.

Experimental Protocol: Broth Microdilution MIC/MBC Assay

-

Strain Preparation: Select a panel of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028). Grow cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to log phase.

-

Inoculum Preparation: Dilute the log-phase cultures to achieve a standardized final concentration of 5 x 10^5 CFU/mL in the assay wells.

-

Compound Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria).

-

Inoculation and Incubation: Add the standardized inoculum to all wells except the negative control. Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth, as determined by visual inspection or by measuring optical density.

-

MBC Determination:

-

Take a 10 µL aliquot from all wells that show no visible growth (i.e., at and above the MIC).

-

Spot-plate these aliquots onto an agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 24 hours.

-

-

Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).

Causality and Self-Validation: The protocol's internal controls (positive and negative) validate the growth conditions and sterility. The serial dilution format provides a clear endpoint. Differentiating between bacteriostatic (MIC) and bactericidal (MBC) activity provides deeper insight into the compound's antimicrobial properties.

Workflow Visualization:

Caption: Workflow for MIC and MBC Determination.

Conclusion

While the precise mechanism of action for this compound remains to be discovered, its chemical structure provides a strong foundation for targeted investigation. The hypotheses presented in this guide—ion channel modulation, COX inhibition, and antimicrobial activity—are grounded in the established pharmacology of analogous compounds. The detailed experimental workflows offer a clear, robust, and scientifically rigorous path forward for any research team seeking to characterize this molecule. By systematically executing these protocols, researchers can effectively elucidate the compound's primary biological targets and define its therapeutic potential.

References

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]

-

Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors. PubMed. Available at: [Link]

-

Effect of anthranilic acid derivatives on cyclooxygenase (COX) activity. ResearchGate. Available at: [Link]

-

Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. eScholarship.org. Available at: [Link]

-

Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors. PubMed. Available at: [Link]

-

Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]

-

TMEM16A inhibitors reveal TMEM16A as a minor component of calcium-activated chloride channel conductance in airway and intestinal epithelial cells. PubMed. Available at: [Link]

-

N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker. PubMed. Available at: [Link]

-

Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Available at: [Link]

-

TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells. PMC - NIH. Available at: [Link]

-

N-Acetylanthranilic acid. Wikipedia. Available at: [Link]

-

Different effects of 4-(4'-chlorobenzyloxy)benzoic acid (MII) on lipid synthesis and cell growth in human and mouse skin fibroblasts. PubMed. Available at: [Link]

-

Pharmacological characterization of TMEM16A currents. PubMed. Available at: [Link]

-

(PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. ResearchGate. Available at: [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Available at: [Link]

-

Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. Available at: [Link]

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]

-

Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. ResearchGate. Available at: [Link]

-

Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. PubMed. Available at: [Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

-

Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17. PubMed. Available at: [Link]

-

Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... ResearchGate. Available at: [Link]

-

4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2. PubChem. Available at: [Link]

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. echemi.com [echemi.com]

- 3. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors [escholarship.org]

- 4. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TMEM16A Inhibitors Reveal TMEM16A as a Minor Component of Calcium-activated Chloride Channel Conductance in Airway and Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(p-amylcinnamoyl)anthranilic acid (ACA): a phospholipase A(2) inhibitor and TRP channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. preprints.org [preprints.org]

- 15. globalscientificjournal.com [globalscientificjournal.com]

- 16. mdpi.com [mdpi.com]

4-chloro-2-(propionylamino)benzoic acid as a chemical intermediate in organic synthesis

An In-Depth Technical Guide to 4-chloro-2-(propionylamino)benzoic acid as a Chemical Intermediate in Organic Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Niche Intermediate

In the landscape of organic synthesis and pharmaceutical development, the utility of a chemical intermediate is measured by its versatility, reactivity, and the strategic complexity it can introduce in a synthetic pathway. This compound is one such intermediate that, while not a household name, offers a unique combination of functional groups essential for building sophisticated molecular architectures. Its structure, featuring a carboxylic acid, a secondary amide, and a chlorinated aromatic ring, presents multiple reaction handles for chemists to exploit.

This guide provides an in-depth technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond simple data recitation to explain the causality behind experimental choices, offering field-proven insights into its synthesis, purification, and application. The protocols and discussions herein are grounded in established chemical principles to ensure a self-validating and trustworthy resource for laboratory application.

Core Characteristics and Physicochemical Properties

Understanding the fundamental properties of an intermediate is the first step toward its effective utilization. While extensive peer-reviewed data for this specific molecule is not broadly published, its characteristics can be reliably inferred from its structure and data available from commercial suppliers.[1][2]

| Property | Value | Source |

| CAS Number | 274901-75-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 227.65 g/mol | [1] |

| InChI Key | WROIVUCRBDYZPW-UHFFFAOYSA-N | [1] |

| Appearance | Typically a white to off-white solid | Inferred |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[3] | Inferred from parent benzoic acid structure |

Note: Experimental properties such as melting point and detailed spectral data should be confirmed on a lot-specific basis.

Synthesis Pathway: N-Acylation of 4-chloro-2-aminobenzoic acid

The most direct and common route to synthesize this compound is through the N-acylation of its parent amine, 4-chloro-2-aminobenzoic acid. This reaction involves forming an amide bond between the amino group of the benzoic acid derivative and a propionyl group.

Mechanistic Rationale

The core of this synthesis is a nucleophilic acyl substitution. The amino group (-NH₂) on the 4-chloro-2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated propionyl source (e.g., propionyl chloride or propionic anhydride). The choice of acylating agent and reaction conditions is critical for achieving high yield and purity.

-

Propionyl Chloride: Highly reactive, often used with a non-nucleophilic base (like pyridine or triethylamine) to scavenge the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Propionic Anhydride: Less reactive and safer to handle than the acid chloride. The reaction may require gentle heating or a catalyst. It produces propionic acid as a byproduct, which is less corrosive than HCl.

The logical workflow for this synthesis is straightforward, beginning with precursor selection and culminating in a purified final product.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method based on standard Schotten-Baumann conditions, a widely accepted method for N-acylation.[4]

Materials:

-

4-chloro-2-aminobenzoic acid

-

Propionyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvent for recrystallization (e.g., Ethanol/water mixture)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reactant Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1 equivalent of 4-chloro-2-aminobenzoic acid in anhydrous DCM. Add 1.2 equivalents of anhydrous pyridine to the solution.

-

Cooling: Cool the flask in an ice bath to 0-5 °C with gentle stirring. This is crucial to control the exothermic reaction with the highly reactive propionyl chloride.

-

Addition of Acylating Agent: Add 1.1 equivalents of propionyl chloride dropwise to the cooled solution via a dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by deionized water, and finally a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude solid should be purified by recrystallization.[5] An ethanol/water or ethyl acetate/hexane solvent system is often effective.

-

Dissolve the crude product in a minimum amount of hot ethanol and slowly add hot water until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

-

Applications as a Versatile Chemical Intermediate

The true value of this compound lies in its role as a scaffold for building more complex molecules.[3][6] Its functional groups allow for a diverse range of subsequent transformations, making it a valuable starting material in medicinal chemistry for generating compound libraries.[7][8]

-

Carboxylic Acid (-COOH) Modifications: The acid functionality is a prime site for modification. It can be converted to an ester, an amide, or an acid chloride for further coupling reactions. This is a common strategy in drug design to modulate solubility and create prodrugs.[3]

-

Amide (-NHCO-) Stability: The propionylamino group is generally stable, providing a specific steric and electronic environment. It can influence the overall conformation and binding properties of a final compound.

-

Aromatic Ring (-C₆H₃Cl-) Chemistry: The chlorinated benzene ring can participate in further substitution reactions, such as nucleophilic aromatic substitution (under certain conditions) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity.

The logical flow from this intermediate to a potential drug candidate involves iterative cycles of synthesis and biological evaluation.

Caption: Use of the intermediate in a typical drug discovery workflow.

Safety, Handling, and Disposal

As a chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) should always be consulted from the supplier, general precautions for related chlorinated and benzoic acid derivatives should be followed.[9][10][11]

Hazard Summary:

-

Skin/Eye Irritation: Benzoic acid derivatives can cause skin and serious eye irritation.[11][12]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[11][12]

-

Combustibility: Dust may form combustible mixtures in air.[9]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][11]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[9][10]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands as a potent and strategically valuable intermediate for the synthesis of complex organic molecules. Its defined structure, with three distinct functional regions, provides a robust platform for generating chemical diversity. By understanding the principles behind its synthesis, the logic of its application, and the necessary safety protocols, researchers can effectively leverage this compound to advance projects in pharmaceutical discovery and materials science. The self-validating nature of the described protocols, grounded in fundamental organic chemistry, ensures that this guide serves as a reliable starting point for any scientist looking to incorporate this versatile building block into their synthetic repertoire.

References

- Benchchem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives.

- Sigma-Aldrich. This compound | 274901-75-6.

- Sigma-Aldrich. This compound | 274901-75-6.

- Fisher Scientific. SAFETY DATA SHEET (Benzoic acid).

- ECHEMI. This compound 274901-75-6.

- PubChem. 4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2 | CID 615334.

- Sigma-Aldrich. SAFETY DATA SHEET (4-Chlorobenzoic acid).

- Fisher Scientific. SAFETY DATA SHEET (4-(Chloromethyl)benzoic acid).

- Google Patents. US3804821A - Method for the direct acylation of aminobenzoic acids.

- NIST WebBook. Benzoic acid, 4-amino-2-chloro-.

- Fisher Scientific. SAFETY DATA SHEET (4-Chlorobenzoic acid).

- Annexe Chem Pvt Ltd. From Food to Industry: The Versatile Applications of Benzoic Acid.

- Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.

- ResearchGate. 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization.

- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture.

- ijarsct. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.

- Evonik Health Care. Intermediates for the pharmaceutical industry.

Sources

- 1. This compound | 274901-75-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. annexechem.com [annexechem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 7. preprints.org [preprints.org]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. ilpi.com [ilpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-2-(phenylamino)benzoic acid | C13H10ClNO2 | CID 615334 - PubChem [pubchem.ncbi.nlm.nih.gov]

literature review on substituted chlorobenzoic acids

An In-Depth Technical Guide to Substituted Chlorobenzoic Acids for Researchers and Drug Development Professionals

Introduction to Substituted Chlorobenzoic Acids

Substituted chlorobenzoic acids are a class of aromatic carboxylic acids characterized by a benzene ring substituted with at least one chlorine atom and one carboxylic acid group. Their structural versatility, arising from the variable number and position of the chlorine atoms, makes them crucial intermediates in the synthesis of a wide array of commercially important compounds.[1] In the pharmaceutical industry, they are key building blocks for numerous drugs, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] Their applications also extend to the agrochemical sector as precursors for pesticides and to the manufacturing of dyes.[1][3] The reactivity of both the carboxylic acid group and the aromatic ring, influenced by the electron-withdrawing nature of the chlorine atom, allows for a diverse range of chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, applications, and analysis of substituted chlorobenzoic acids, offering valuable insights for researchers and professionals in drug development and organic synthesis.

Synthesis of Substituted Chlorobenzoic Acids

The synthesis of substituted chlorobenzoic acids can be achieved through several established methods, with the choice of route often depending on the desired isomer and the available starting materials.

Common Synthetic Routes:

-

Oxidation of Chlorotoluenes: This method involves the oxidation of the methyl group of a corresponding chlorotoluene to a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) are typically employed. The reaction is heated to reflux until the characteristic purple color of the permanganate disappears, indicating the completion of the oxidation. The resulting manganese dioxide is filtered off, and the chlorobenzoic acid is precipitated by acidifying the filtrate.[4] A common side reaction is incomplete oxidation, which can lead to the formation of the corresponding chlorobenzaldehyde.[4]

-

Sandmeyer Reaction: This versatile method is used to introduce a chlorine atom onto a benzoic acid ring or a carboxyl group onto a chlorobenzene ring.[4] For instance, to synthesize p-chlorobenzoic acid, p-aminobenzoic acid is first diazotized with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C).[4] The resulting diazonium salt is then treated with a copper(I) chloride solution, leading to the replacement of the diazonium group with a chlorine atom and the evolution of nitrogen gas.[4] A significant side reaction in the Sandmeyer reaction is the replacement of the diazonium group by a hydroxyl group, which results in the formation of hydroxybenzoic acids.[4]

-

Hydrolysis of Chloro-substituted Benzotrichlorides: This industrial-scale method involves the hydrolysis of a chloro-substituted benzotrichloride to the corresponding benzoyl chloride, which is then further hydrolyzed to the final carboxylic acid.[4]

-

Electrophilic Chlorination: While not a direct synthesis of the acid, electrophilic chlorination of toluene is a common precursor step to produce chlorotoluenes. This reaction often yields a mixture of ortho-, meta-, and para-isomers, which may require separation.[4]

General Synthesis and Purification Workflow:

Caption: General workflow for the synthesis and purification of substituted chlorobenzoic acids.

Chemical Properties and Reactivity

The chemical behavior of substituted chlorobenzoic acids is dictated by the interplay between the electron-withdrawing chlorine atom and the carboxylic acid group.

-

Acidity: The chlorine atom, being electronegative, withdraws electron density from the benzene ring, which in turn increases the acidity of the carboxylic acid group compared to benzoic acid itself. This is because the resulting carboxylate anion is stabilized by the inductive effect of the chlorine.[5] The position of the chlorine atom also influences the acidity, with ortho-substituted isomers generally being the strongest acids due to the "ortho effect," a combination of steric and electronic factors.[5]

| Compound | pKa |

| Benzoic Acid | 4.20 |

| 2-Chlorobenzoic Acid | 2.94 |

| 3-Chlorobenzoic Acid | 3.83 |

| 4-Chlorobenzoic Acid | 3.98[6] |

-

Reactivity of the Carboxylic Acid Group: The carboxylic acid group undergoes typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.[1]

-

Reactivity of the Aromatic Ring: The chlorine atom is a deactivating but ortho-, para-directing substituent for electrophilic aromatic substitution reactions.[1] This allows for the controlled introduction of other functional groups onto the benzene ring. The chlorine atom can also be displaced by nucleophiles under certain conditions or participate in cross-coupling reactions like the Suzuki or Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[1]

Applications in Drug Discovery and Development

Substituted chlorobenzoic acids are invaluable precursors in the synthesis of a wide range of pharmaceuticals.[7] Chlorine-containing drugs are prevalent in the market, treating a multitude of diseases.[7]

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): A prominent example is the synthesis of Diclofenac, a widely used NSAID, which is synthesized from 2-chlorobenzoic acid and 2,6-dichloroaniline.[3] N-aryl anthranilic acids, which are derivatives of 2-chlorobenzoic acid, are an important class of NSAIDs.[2]

-

Antimicrobial Agents: Derivatives of 2-chlorobenzoic acid have been synthesized and shown to possess significant antimicrobial activity.[8] Studies have indicated that Schiff's bases of 2-chlorobenzoic acid are particularly potent antimicrobial agents.[8]

-

Other Therapeutic Areas: The versatility of chlorobenzoic acids as synthons allows for their incorporation into a diverse array of drug candidates targeting various diseases. For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the synthesis of the antidiabetic drug dapagliflozin.[9]

Synthesis of N-Aryl Anthranilic Acid Derivatives:

Caption: Copper-catalyzed synthesis of N-aryl anthranilic acid derivatives.[2]

Role as Versatile Chemical Intermediates

Beyond pharmaceuticals, substituted chlorobenzoic acids are fundamental building blocks in other areas of the chemical industry.

-

Agrochemicals: They are used as intermediates in the synthesis of various pesticides.[3][10]

-

Dyes and Pigments: The reactivity of the aromatic ring allows for the incorporation of chromophoric groups, making them useful in the synthesis of dyes.[3]

Environmental Fate and Toxicology

The widespread use of substituted chlorobenzoic acids necessitates an understanding of their environmental impact.

-

Environmental Release and Mobility: Their production and use can lead to their release into the environment through various waste streams.[6] In soil, p-chlorobenzoic acid is expected to have very high mobility.[6]

-

Biodegradation: Some microorganisms are capable of degrading chlorobenzoic acids.[11][12] The degradation pathways can vary depending on the specific isomer and the microbial strain. For example, 4-chlorobenzoic acid can be metabolized via an initial hydrolytic dehalogenation to 4-hydroxybenzoic acid, which is then further degraded.[11]

-

Toxicology: The toxicological profile of chlorobenzoic acids varies depending on the specific compound. For example, 4-chlorobenzoic acid is classified as harmful if swallowed.[13]

Biodegradation Pathway of 4-Chlorobenzoic Acid:

Caption: A common biodegradation pathway for 4-chlorobenzoic acid.[11]

Analytical Methodologies

Accurate and sensitive analytical methods are crucial for the quantification of substituted chlorobenzoic acids in various matrices, from pharmaceutical formulations to environmental samples.

| Analytical Technique | Principle | Advantages | Disadvantages |

| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection by UV absorbance. | Cost-effective, straightforward.[14] | Lower sensitivity and selectivity, especially in complex matrices.[15] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds, detection by mass. | High selectivity and sensitivity.[14] | Requires derivatization to make the analytes volatile.[14] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation with highly specific mass detection. | Exceptional sensitivity and specificity, minimal sample preparation.[14][15] | Higher cost of instrumentation. |

| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase. | Simple, rapid, and inexpensive for qualitative analysis.[16] | Not suitable for accurate quantification. |

General Analytical Workflow:

Caption: A generalized workflow for the analysis of substituted chlorobenzoic acids.

Experimental Protocols

A. Synthesis of o-Chlorobenzoic Acid by Oxidation of o-Chlorotoluene

-

In a round-bottom flask equipped with a reflux condenser, combine o-chlorotoluene and an aqueous solution of potassium permanganate.

-

Heat the mixture to reflux with constant stirring. Continue heating until the purple color of the permanganate has completely disappeared.[4]

-

Cool the reaction mixture to room temperature and filter to remove the brown manganese dioxide precipitate.[4]

-

Carefully acidify the clear filtrate with concentrated hydrochloric acid until no more precipitate forms.[4]

-

Collect the solid o-chlorobenzoic acid product by vacuum filtration and wash it with cold water.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent system.

B. Analysis of p-Chlorobenzoic Acid in Water by LC-MS/MS

-

Collect the water sample and filter it to remove any particulate matter.

-

If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the p-chlorobenzoic acid from other components on a suitable C18 column with an appropriate mobile phase gradient.

-

Detect and quantify the p-chlorobenzoic acid using tandem mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[15]

Conclusion

Substituted chlorobenzoic acids are a class of compounds with significant industrial and scientific importance. Their versatile chemistry allows them to serve as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of their synthesis, reactivity, and analytical methodologies is essential for researchers and professionals working in these fields. As the demand for novel and complex molecules continues to grow, the utility of substituted chlorobenzoic acids as foundational synthons is poised to expand even further.

References

- Benchchem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.

- Organic Synthesis with 2-Chlorobenzoic Acid: Building Complex Molecules.

- PubChem. 4-Chlorobenzoic Acid.

- Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health.

- Benchchem. A Comparative Guide to the Analytical Performance for 3-Amino-2,4,5-trichlorobenzoic Acid.

- Benotti MJ, Wert EC, Snyder SA, Owen C, Bodine G. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. PubMed.

- Al-Ostoot FH, Al-Ghamdi M, Al-Mousawi SM, Al-Zahrani A, El-Faham A, Ghabbour HA, Osman H, Ali MA. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Francoeur, S. H., & Wallace, D. L. Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography. Analyst (RSC Publishing).

- AERU. 2-chlorobenzoic acid (Ref: AE-C500233).

- Gomes, C. S., et al. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. MDPI.

- Carl ROTH. Safety Data Sheet: 4-Chlorobenzoic acid.

- Singh, P., et al. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives.

- Google Patents. Synthesis method of 5-bromo-2-chloro benzoic acid.

- Cupriavidus sp. strain SK-3, previously isolated on polychlorinated biphenyl mixtures, was found to aerobically utilize a wide spectrum of substituted aromatic compounds including 4-fluoro-, 4-chloro- and 4-bromobenzoic acids as a sole carbon and energy source. PubMed.

- Which is more acidic, benzoic acid, p-methylbenzoic acid, or p-chlorobenzoic acid? Quora.

- Degradation pathway for 3-chlorobenzoic acid by... ResearchGate.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. 4-Chlorobenzoic Acid | ClC6H4COOH | CID 6318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 10. 2-chlorobenzoic acid (Ref: AE-C500233) [sitem.herts.ac.uk]

- 11. Biological degradation of 4-chlorobenzoic acid by a PCB-metabolizing bacterium through a pathway not involving (chloro)catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. carlroth.com [carlroth.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chlorobenzoic acids and derivatives: analysis of mixtures by thin-layer chromatography - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-chloro-2-(propionylamino)benzoic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-chloro-2-(propionylamino)benzoic acid, a molecule of interest within the broader class of substituted benzoic acid derivatives. While the specific historical discovery of this compound is not extensively documented in publicly available literature, its origins can be traced to the systematic exploration of benzoic acid scaffolds in medicinal chemistry. The historical context of benzoic acid itself dates back to the 16th century, with its structure being elucidated in 1832.[1] Its derivatives have been a cornerstone of therapeutic research, leading to the development of drugs with a wide range of applications. This guide will delve into the synthesis, physicochemical properties, and potential pharmacological activities of this compound, drawing insights from research on structurally related compounds.

Synthetic Pathways and Methodologies

The synthesis of this compound can be achieved through a multi-step process, beginning with commercially available starting materials. A common approach involves the acylation of an aminobenzoic acid derivative. The following protocol outlines a representative synthetic route, drawing parallels from established methods for similar compounds.[2][3]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 2-amino-4-chlorobenzoic acid.

Materials:

-

2-amino-4-chlorobenzoic acid

-

Propionyl chloride

-

Pyridine (or another suitable base)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid in anhydrous dichloromethane.

-

Base Addition: Add pyridine to the solution. This acts as a base to neutralize the HCl generated during the acylation reaction.

-

Acylation: Cool the mixture in an ice bath. Slowly add propionyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding 1M hydrochloric acid to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and extract the organic layer. .

-

Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to remove any remaining acid and base.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-